molecular formula C19H21NO2 B14147989 Carbazoquinocin A CAS No. 164322-78-5

Carbazoquinocin A

Cat. No.: B14147989
CAS No.: 164322-78-5
M. Wt: 295.4 g/mol
InChI Key: HRRLXMQMBJABIM-NSHDSACASA-N
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Description

Carbazoquinocin A is a naturally occurring carbazole alkaloid isolated from the microorganism Streptomyces violaceus 2448-SVT2. It possesses a 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework and exhibits strong inhibitory activity against lipid peroxidation . This compound is part of a family of bioactive natural products known for their medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazoquinocin A involves an acid-catalyzed, intramolecular benzannulation of indole-appended Z-enoate propargylic alcohols . This method constructs the required carbazole framework efficiently. The overall yield of the synthesis is approximately 50-60%, starting from commercially available indole .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above provides a feasible approach for large-scale production. The use of commercially available starting materials and the relatively high yield make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Carbazoquinocin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Carbazoquinocin A has several scientific research applications:

Mechanism of Action

Carbazoquinocin A exerts its effects primarily through its ability to inhibit lipid peroxidation. The compound interacts with lipid radicals, preventing the propagation of oxidative chain reactions. This mechanism involves the stabilization of free radicals and the interruption of oxidative processes at the molecular level .

Comparison with Similar Compounds

Similar Compounds

    Carbazoquinocin B: Similar structure with an additional methyl group.

    Carbazoquinocin C: Another member of the carbazoquinocin family with slight structural variations.

    Carbazomadurin A and B: Carbazole alkaloids with antioxidant properties.

Uniqueness

Carbazoquinocin A is unique due to its specific 1-alkyl-2-methyl-3,4-ortho-carbazoquinone framework, which contributes to its strong inhibitory activity against lipid peroxidation. This structural feature distinguishes it from other carbazole alkaloids and enhances its bioactive properties .

Properties

CAS No.

164322-78-5

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-methyl-1-[(3S)-3-methylpentyl]-9H-carbazole-3,4-dione

InChI

InChI=1S/C19H21NO2/c1-4-11(2)9-10-13-12(3)18(21)19(22)16-14-7-5-6-8-15(14)20-17(13)16/h5-8,11,20H,4,9-10H2,1-3H3/t11-/m0/s1

InChI Key

HRRLXMQMBJABIM-NSHDSACASA-N

Isomeric SMILES

CC[C@H](C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C

Canonical SMILES

CCC(C)CCC1=C(C(=O)C(=O)C2=C1NC3=CC=CC=C32)C

Origin of Product

United States

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